2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
Overview
Description
“2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 120739-60-8. It has a molecular weight of 272.69 and its IUPAC name is 2-[(6-chloro-3-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dione . It is a solid substance stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-5-chloromethyl-pyridine with phthalimide in the presence of potassium hydroxide, dimethylformamide, and ethanol to give N-(2-chloro-pyridin-5-yl-methyl)-phthalimide. In a subsequent step, the desired 2-chloro-5-aminomethyl-pyridine is liberated from this using hydrazine hydrate in ethanol.Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 272.69. It is stored at 2-8°C in an inert atmosphere .Scientific Research Applications
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione has been used in a variety of scientific research applications, such as drug discovery, chemical synthesis, and medicinal chemistry. It has been used in the synthesis of various drugs, such as antibiotics, antivirals, and antifungals. It has also been used in the synthesis of various other compounds, such as polymers, dyes, and pigments. In addition, this compound has been used in the synthesis of various polysaccharides, such as chitosan and cellulose.
Mechanism of Action
- One common synthetic approach to obtain N-isoindoline-1,3-diones involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route leads to the formation of the N-isoindoline-1,3-dione scaffold .
Mode of Action
Understanding its targets, mode of action, and environmental context will guide its development and application . 🌟
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione in laboratory experiments is its versatility. It is able to interact with a variety of compounds, making it useful for a wide range of applications. However, one of the main limitations of using this compound is its toxicity. It is known to be toxic in high concentrations and should be handled with care.
Future Directions
The future of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is promising, as it has a wide range of potential applications. It could be used in the synthesis of new drugs or other compounds, or it could be used in the development of new catalysts or other technologies. It could also be used in the development of new materials, such as polymers or dyes. In addition, it could be used in the development of new medical treatments, such as anti-inflammatory drugs or cancer therapies. Finally, it could be used in the development of new technologies, such as nanotechnology or green chemistry.
Safety and Hazards
properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRGOSBPDZVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558941 | |
Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120739-60-8 | |
Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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